molecular formula C13H19N B1597088 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine CAS No. 54530-04-0

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

Cat. No. B1597088
CAS RN: 54530-04-0
M. Wt: 189.3 g/mol
InChI Key: OHIJQLBIZQGOKQ-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing heterocycle . It’s a versatile scaffold used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves functionalizing preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is essentially planar but with slight distortions . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidine derivatives, for example, have diverse physicochemical parameters .

Safety And Hazards

Some pyrrolidine derivatives are known to cause toxic effects. For example, certain pyrrolidine alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

Future Directions

Pyrrolidine and its derivatives continue to be a promising area of research in drug discovery. The development of new pyrrolidine compounds with different biological profiles is an ongoing effort . The future may see the discovery of more potent and selective pyrrolidine-based drugs.

properties

IUPAC Name

2,5-dimethyl-1-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-5,8-9,11-12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIJQLBIZQGOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374084
Record name 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine

CAS RN

54530-04-0
Record name 2,5-Dimethyl-1-(4-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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